

# the chemical structure and properties of EHT 5372

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to EHT 5372

## Introduction

EHT 5372 is a novel, highly potent, and selective small molecule inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family, with exceptional potency for DYRK1A.[1][2][3] The DYRK1A gene is located on chromosome 21 and is implicated in the pathophysiology of neurodegenerative conditions, particularly the early-onset Alzheimer's disease (AD) observed in individuals with Down Syndrome.[2][4] DYRK1A phosphorylates key proteins involved in AD, including Tau and Amyloid Precursor Protein (APP).[1][2] By inhibiting DYRK1A, EHT 5372 presents a promising therapeutic strategy to modify the course of both Tau and amyloid pathologies.[2][3] This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of EHT 5372.

# **Chemical Structure and Properties**

**EHT 5372** is chemically identified as methyl 9-((2,4-dichlorophenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate.[2][5][6] Its structure is characterized by a thiazoloquinazoline core.



| Property          | Value                                                                                     | Source |  |
|-------------------|-------------------------------------------------------------------------------------------|--------|--|
| IUPAC Name        | methyl 9-[(2,4-dichlorophenyl)amino][1] [5]thiazolo[5,4-f]quinazoline-2-carboximidate [6] |        |  |
| CAS Number        | 1425945-63-6                                                                              | [7][8] |  |
| Molecular Formula | C17H11Cl2N5OS                                                                             | [6][7] |  |
| Molecular Weight  | 404.27 g/mol                                                                              | [6]    |  |
| SMILES            | N=C(OC)c1nc2cc3c(c(nc3)n1)<br>c(c2)N/c4ccc(CI)cc4CI                                       | [5]    |  |
| Appearance        | Solid Powder                                                                              | [6]    |  |
| Solubility        | Soluble in DMSO                                                                           | [9]    |  |

# Pharmacological Properties and Quantitative Data

**EHT 5372** is a potent inhibitor of DYRK1A and DYRK1B and exhibits high selectivity over a panel of 339 other kinases.[2][6] Its inhibitory activity has been quantified through various biochemical and cellular assays.

## **Biochemical Kinase Inhibition**

The inhibitory potency of **EHT 5372** was determined against a panel of recombinant kinases. The half-maximal inhibitory concentration ( $IC_{50}$ ) values are summarized below.



| Target Kinase                                         | IC50 (nM) | Source(s)   |  |  |
|-------------------------------------------------------|-----------|-------------|--|--|
| DYRK1A                                                | 0.22      | [1][2][10]  |  |  |
| DYRK1B                                                | 0.28      | [1][10][11] |  |  |
| DYRK2                                                 | 10.8      | [1][10][11] |  |  |
| DYRK3                                                 | 93.2      | [1][10][11] |  |  |
| GSK-3α                                                | 7.44      | [1][10][11] |  |  |
| CLK1                                                  | 22.8      | [1][10][11] |  |  |
| CLK2                                                  | 88.8      | [1][10][11] |  |  |
| CLK4                                                  | 59.0*     | [1][10]     |  |  |
| GSK-3β                                                | 221       | [1][10][11] |  |  |
| Note: One source indicates no inhibition of CLK4.[11] |           |             |  |  |

# **Cellular Activity**

In cellular models, **EHT 5372** effectively reduces the pathological hallmarks of Alzheimer's disease.

| Cellular Effect                   | Cell Line      | IC <sub>50</sub> (μM) | Source  |
|-----------------------------------|----------------|-----------------------|---------|
| Reduction of pS396-<br>Tau Levels | SH-SY5Y-Tau441 | 1.7                   | [1][10] |
| Reduction of Aβ Production        | HEK293-APP     | 1.06                  | [1][10] |

# **Mechanism of Action and Signaling Pathway**

DYRK1A plays a central role in the molecular pathogenesis of Alzheimer's disease by directly phosphorylating Tau protein and influencing the processing of Amyloid Precursor Protein (APP).[1][2] Overexpression or hyperactivity of DYRK1A leads to hyperphosphorylation of Tau,







which promotes its dissociation from microtubules and aggregation into neurofibrillary tangles (NFTs).[12][13] Additionally, DYRK1A phosphorylates APP, which facilitates its amyloidogenic cleavage by secretase enzymes, thereby increasing the production of neurotoxic Amyloid- $\beta$  (A $\beta$ ) peptides.[1][2]

**EHT 5372** exerts its therapeutic effect by directly inhibiting the kinase activity of DYRK1A. This inhibition prevents the downstream phosphorylation of Tau and APP, thus simultaneously addressing both major pathological pathways of Alzheimer's disease.[2][3]





Click to download full resolution via product page

Caption: Mechanism of action of EHT 5372 in Alzheimer's disease pathology.



## **Experimental Protocols**

The following sections describe the general methodologies used to characterize the activity of **EHT 5372**, based on standard biochemical and cellular assays.[14]

## **In Vitro Kinase Assay**

This assay quantifies the direct inhibitory effect of EHT 5372 on DYRK1A kinase activity.

Objective: To determine the IC<sub>50</sub> value of EHT 5372 against recombinant DYRK1A.

#### Methodology:

- Reagents: Recombinant human DYRK1A, a suitable peptide substrate (e.g., DYRKtide), ATP (adenosine triphosphate), EHT 5372 (in various concentrations), kinase reaction buffer (containing MgCl<sub>2</sub>), and a detection reagent.[15]
- Procedure: a. Recombinant DYRK1A enzyme is incubated in a kinase reaction buffer with the peptide substrate. b. **EHT 5372**, serially diluted to a range of concentrations, is added to the reaction wells. c. The kinase reaction is initiated by the addition of ATP.[16] The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).[15] d. The reaction is terminated. e. The amount of phosphorylated substrate is quantified. This is often achieved using methods like radioactive phosphate ([γ-32P]ATP) incorporation followed by scintillation counting, or non-radioactive methods such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[17][18]
- Data Analysis: The percentage of kinase inhibition relative to a no-inhibitor control is plotted against the logarithm of EHT 5372 concentration. The IC<sub>50</sub> value is calculated using a nonlinear regression curve fit.





Click to download full resolution via product page

Caption: General workflow for an in vitro biochemical kinase inhibition assay.



## **Cellular Tau Phosphorylation Assay**

This assay measures the ability of **EHT 5372** to inhibit Tau phosphorylation within a cellular context.

Objective: To determine the  $IC_{50}$  of **EHT 5372** for the reduction of phosphorylation at a specific Tau site (e.g., Ser396) in cells.

#### Methodology:

- Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) engineered to overexpress human Tau (e.g., SH-SY5Y-Tau441).[14]
- Procedure: a. Cells are cultured in multi-well plates to a suitable confluency. b. The cell culture medium is replaced with fresh medium containing various concentrations of EHT 5372 or a vehicle control (e.g., DMSO). c. Cells are incubated with the compound for a defined period (e.g., 24 hours).[10] d. Following incubation, cells are washed and lysed to release cellular proteins. e. The concentration of total protein in the lysates is determined (e.g., using a BCA assay) for normalization. f. The levels of phosphorylated Tau (e.g., pS396) and total Tau are quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) or Western Blotting with specific antibodies.[14]
- Data Analysis: The ratio of phosphorylated Tau to total Tau is calculated for each concentration of **EHT 5372**. The results are normalized to the vehicle control, and the IC<sub>50</sub> is determined by plotting the percentage of inhibition against the log of the compound concentration. A parallel cell viability assay (e.g., MTT) is often run to ensure the observed effects are not due to cytotoxicity.[10]

## Cellular Amyloid-β (Aβ) Production Assay

This assay assesses the impact of **EHT 5372** on the production and secretion of A $\beta$  peptides.

Objective: To determine the IC<sub>50</sub> of **EHT 5372** for the reduction of A $\beta$  production in a cellular model.

Methodology:







- Cell Line: A cell line that robustly produces Aβ, typically by overexpressing human APP (e.g., HEK293-APP).[14][19]
- Procedure: a. Cells are plated in multi-well plates. b. Cells are treated with serially diluted EHT 5372 for a set duration (e.g., 24 hours).[14] c. After the treatment period, the cell culture medium (conditioned medium) is collected. d. The concentration of secreted Aβ peptides (specifically Aβ40 and/or Aβ42) in the conditioned medium is measured using a highly sensitive and specific ELISA kit.[9][19] e. Cells are lysed to measure total protein content for normalization or to assess cell viability.
- Data Analysis: The amount of  $A\beta$  is normalized to the vehicle-treated control. The percentage of reduction in  $A\beta$  production is plotted against the logarithm of **EHT 5372** concentration to calculate the IC<sub>50</sub> value.





Click to download full resolution via product page

Caption: Generalized workflow for cellular assays (Tau phosphorylation and Aβ production).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The role of DYRK1A in neurodegenerative diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer's disease: An integrative molecular modeling approach [frontiersin.org]
- 3. EHT 5372|EHT5372 [dcchemicals.com]
- 4. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein PMC [pmc.ncbi.nlm.nih.gov]
- 6. bocsci.com [bocsci.com]
- 7. world-wide.org [world-wide.org]
- 8. EHT 5372|1425945-63-6|COA [dcchemicals.com]
- 9. APP and DYRK1A regulate axonal and synaptic vesicle protein networks and mediate Alzheimer's pathology in trisomy 21 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. innoprot.com [innoprot.com]
- 14. researchgate.net [researchgate.net]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. Assay Development for Protein Kinase Enzymes Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]



- 19. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [the chemical structure and properties of EHT 5372].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607280#the-chemical-structure-and-properties-of-eht-5372]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com